(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
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Overview
Description
The compound “(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol” is a complex organic molecule that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrazole and pyridine groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Group: This step may involve the reaction of a suitable pyrazole derivative with the piperidine intermediate.
Attachment of the Pyridine Group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The pyrazole and pyridine rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the aromatic rings could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its interaction with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-yl)piperidin-3-ol
- (3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-yl)piperidin-3-amine
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern on the piperidine ring, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-20-5-7-22(8-6-20)31-18-21(16-27-31)17-28-11-9-23(24(32)19-28)29-12-14-30(15-13-29)25-4-2-3-10-26-25/h2-8,10,16,18,23-24,32H,9,11-15,17,19H2,1H3/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIGWJDPJQSIGC-DNQXCXABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN3CCC(C(C3)O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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